2-cyano-N-phenylbenzene-1-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Modern Chemistry
The sulfonamide group (-SO₂NHR) is a highly privileged structural motif in contemporary chemistry and drug discovery. researchgate.net Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a mainstay of medicinal chemistry. nih.govajchem-b.com Their initial success as the first broadly effective antimicrobials spurred extensive research, revealing a vast spectrum of biological activities. ajchem-b.comajchem-b.com
Today, the sulfonamide scaffold is recognized for its remarkable versatility, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, diuretic, antimalarial, and antidiabetic properties. researchgate.netnih.govajchem-b.comresearchgate.net This wide range of activities stems from the ability of the sulfonamide group to act as a pharmacophore, a molecular feature that is essential for a drug's biological activity. researchgate.net It can, for instance, mimic a carboxylate group and effectively bind to the active sites of various metalloenzymes, such as carbonic anhydrase. ajchem-b.comnih.gov Beyond their therapeutic applications, sulfonamides are crucial building blocks in synthetic organic chemistry, valued for their stability and the diverse chemical transformations they can undergo. ajchem-b.comajchem-b.com Recent advancements continue to focus on developing novel synthetic methods to enhance the efficiency and safety of producing these vital compounds. ajchem-b.com
Role of Cyano Functionality in Organic and Medicinal Chemistry
The cyano group (-C≡N), or nitrile, is one of the most versatile and valuable functional groups in organic chemistry. researchgate.netresearchgate.net Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and reactivity of a molecule. nih.gov The cyano group is a key component in a wide array of pharmaceuticals and is often introduced to optimize a compound's metabolic stability and binding affinity. nih.gov
In medicinal chemistry, the nitrile group can serve as a bioisostere for other functional groups, such as ketones, and can participate in critical hydrogen bonding interactions with biological targets like proteins and enzymes. nih.gov Its small size allows it to fit into sterically constrained active sites. nih.gov Furthermore, the cyano group is a valuable synthetic intermediate, readily convertible into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, which are themselves important in drug design. researchgate.netacs.org The introduction of a cyano group into a molecule can lead to selective biological activity, as demonstrated in the development of antiviral agents where its inclusion transformed an inactive compound into a potent inhibitor. rsc.org
Contextualization of 2-Cyano-N-phenylbenzene-1-sulfonamide within Established Chemical Classes
This compound belongs to the class of organic compounds known as arylsulfonamides. This classification arises from the central sulfonamide group (-SO₂NH-) where the sulfur atom is directly attached to a benzene (B151609) ring (an aryl group) and the nitrogen atom is attached to a phenyl group. The compound is further distinguished by the presence of a cyano group (-CN) at the 2-position of the benzene ring.
The unique structure of this compound, featuring both the versatile sulfonamide scaffold and the reactive cyano group, makes it a subject of interest for synthetic and medicinal chemistry. It is utilized as a building block in the synthesis of more complex molecules, with its reactivity enhanced by the presence of both functional groups. The cyano group can act as an electrophile, while the sulfonamide moiety can engage in hydrogen bonding and other non-covalent interactions, which are key to its potential biological activity.
| Property | Value |
| IUPAC Name | 2-cyano-N-phenylbenzenesulfonamide |
| Molecular Formula | C₁₃H₁₀N₂O₂S |
| Molecular Weight | 258.3 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N |
| CAS Number | 69360-16-3 |
Table 1: Physicochemical Properties of this compound. scbt.com
Overview of Current Research Trajectories in Arylsulfonamide Chemistry
Research into arylsulfonamides remains a vibrant and rapidly evolving field. A significant focus of current research is the development of novel and more efficient synthetic methodologies. researchgate.net Traditional methods for creating the crucial S-N bond often require harsh conditions, and modern approaches aim for milder, more sustainable, and atom-economical routes. This includes the use of new catalytic systems, such as copper-catalyzed reactions, and the exploration of readily available starting materials like nitroarenes. tandfonline.comresearchgate.net
Another major research trajectory involves the exploration of new biological targets for arylsulfonamide derivatives. While their role as antibacterial agents and carbonic anhydrase inhibitors is well-established, recent studies have identified arylsulfonamides as potent inhibitors of other targets, such as the H5N1 influenza virus. nih.govmdpi.com Structure-activity relationship (SAR) studies are being systematically conducted to optimize the inhibitory activity and selectivity of these compounds. nih.gov Furthermore, the antioxidant properties of arylsulfonamides are being investigated, with some derivatives showing potential as additives to improve the stability of biofuels. rsc.org The design and synthesis of novel arylsulfonamide-inspired molecules continue to yield compounds with significant cytotoxic activity against various cancer cell lines. nih.gov
Research Gaps and Future Perspectives for Cyano-Substituted Benzene Sulfonamides
While the broader class of arylsulfonamides is extensively studied, the specific subclass of cyano-substituted benzene sulfonamides, including this compound, represents a comparatively underexplored area of chemical space. This presents both a challenge and a significant opportunity for future research.
A primary research gap is the limited number of studies focused on the systematic synthesis and biological evaluation of this specific family of compounds. The synthesis of this compound typically involves the reaction of a benzenesulfonyl chloride with an aniline (B41778), followed by the introduction of the cyano group. Developing more direct and efficient synthetic routes would be a valuable contribution.
Future research should focus on a comprehensive exploration of the biological activities of cyano-substituted benzene sulfonamides. Given that both the sulfonamide and cyano moieties are known to interact with various biological targets, compounds combining these features could exhibit novel or enhanced pharmacological profiles. For example, their potential as inhibitors of various human and bacterial carbonic anhydrase isoforms is a promising avenue, as suggested by studies on related sulfonamides. nih.govnih.gov
Furthermore, detailed structure-activity relationship (SAR) studies are needed to understand how the position and electronic nature of the cyano group on the benzene ring influence biological activity. This knowledge would be crucial for the rational design of new, potent, and selective therapeutic agents. The unique electronic and steric properties conferred by the ortho-cyano group in this compound could lead to unique binding modes and selectivities that differ from other substituted sulfonamides. Investigating its potential as a precursor for novel heterocyclic systems through reactions involving the cyano group could also open up new areas of synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-6-4-5-9-13(11)18(16,17)15-12-7-2-1-3-8-12/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKZUQUGOTVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429250 | |
| Record name | 2-cyano-N-phenylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69360-16-3 | |
| Record name | 2-Cyano-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69360-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-phenylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyano N Phenylbenzene 1 Sulfonamide and Its Analogues
Direct Sulfonylation Approaches to N-Phenylsulfonamides
The creation of the N-S bond in N-phenylsulfonamides is a cornerstone of their synthesis. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and oxidative coupling techniques.
Condensation Reactions of Anilines with Sulfonyl Chlorides
The most traditional and widely employed method for the synthesis of N-phenylsulfonamides is the condensation reaction between anilines and benzenesulfonyl chlorides. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-polar organic solvent like dichloromethane (B109758) or toluene. The reaction is generally carried out at room temperature or with gentle heating.
While effective, this method can be limited by the availability and stability of the requisite sulfonyl chlorides. Additionally, the use of sulfonyl chlorides can lead to the formation of potentially genotoxic byproducts, a significant concern in pharmaceutical synthesis. nih.gov
Metal-Catalyzed N-Arylation of Sulfonamides
To circumvent the limitations of the classical condensation method, significant efforts have been directed towards the development of metal-catalyzed N-arylation reactions of sulfonamides. These methods offer a more direct and often milder route to N-arylsulfonamides, avoiding the need for pre-functionalized sulfonyl chlorides.
Copper- and palladium-based catalytic systems have proven particularly effective. Copper-catalyzed N-arylation of sulfonamides with aryl halides or arylboronic acids represents a cost-effective and versatile approach. nih.govorganic-chemistry.org Recent advancements have demonstrated that the combination of copper salts with specific ligands, such as oxalamides or 4-hydroxypicolinamides, can efficiently catalyze the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov These reactions typically require temperatures around 100 °C. nih.gov Palladium-catalyzed cross-coupling reactions have also been extensively explored, offering high efficiency but often at a higher cost. researchgate.netwikipedia.org Nickel-catalyzed cross-couplings have emerged as a more economical alternative, capable of coupling sulfonamides with (hetero)aryl chlorides using specific phosphine-based ligands. researchgate.netacs.org
| Catalyst System | Coupling Partners | Key Features |
| Copper/Oxalamides | Sulfonamides + (Hetero)aryl bromides | Effective for a wide range of substrates. nih.gov |
| Copper/4-Hydroxypicolinamides | Primary sulfonamides + (Hetero)aryl chlorides | Works well for chloro-containing compounds. nih.gov |
| Palladium/Ligands | Sulfonamides + Aryl halides | High efficiency, but higher cost. researchgate.netwikipedia.org |
| Nickel/DalPhos Ligands | Sulfonamides + (Hetero)aryl chlorides | More economical alternative to palladium. researchgate.netacs.org |
Oxidative Coupling Reactions in Sulfonamide Synthesis
A more recent and environmentally benign approach to sulfonamide synthesis involves the oxidative coupling of thiols and amines. nih.govnih.govacs.org This method avoids the pre-functionalization of starting materials and generates fewer waste products. rsc.org Electrochemical methods have shown particular promise, enabling the direct coupling of thiols and amines driven by electricity, without the need for sacrificial reagents or catalysts. nih.govnih.govacs.org The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which then reacts with an electrochemically generated aminium radical to form the sulfonamide, often via sulfenamide (B3320178) and sulfinamide intermediates. nih.govrsc.org These reactions can be carried out rapidly and under mild conditions, demonstrating broad substrate scope and functional group compatibility. nih.govnih.govacs.org
Visible-light photoredox catalysis has also been successfully employed for the direct sulfonylation of anilines using sulfinate salts. rsc.orgrsc.orgnih.gov This method utilizes a photocatalyst, such as an iridium complex, to generate sulfonyl radicals from stable sulfinate salts, which then couple with aniline (B41778) derivatives. rsc.orgrsc.orgnih.gov
Introduction of the Cyano Group in Benzene (B151609) Sulfonamide Systems
The incorporation of a cyano group onto the benzene ring of a sulfonamide can be achieved through various cyanation strategies. The choice of method often depends on the existing functionalities on the aromatic ring and the desired regioselectivity.
Electrophilic Cyanation Strategies
Electrophilic cyanation involves the reaction of an electron-rich aromatic ring with an electrophilic cyanating agent. This approach is suitable when the benzene sulfonamide system possesses activating groups that direct the cyanation to the desired position. One common strategy involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safe and practical electrophilic cyanide source. nih.gov Transition-metal catalysis can be employed to facilitate the cyanation of aryl compounds with NCTS. nih.gov Another approach is the use of Grignard reagents prepared from aryl bromides, which can then react with an electrophilic cyanating agent. youtube.com
Cyano-Functionalization via Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing a cyano group by displacing a suitable leaving group, such as a halogen, on the benzene ring. The classic Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace an aryl halide, is a well-established method for this transformation. wikipedia.org Modern variations of this reaction utilize catalytic amounts of copper. wikipedia.org Palladium-catalyzed cyanation of aryl halides is another powerful technique, often employing potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org
For the synthesis of 2-cyano-N-phenylbenzene-1-sulfonamide, a plausible route would involve the nucleophilic substitution of a halogen at the 2-position of an N-phenylbenzene-1-sulfonamide derivative with a cyanide salt, often catalyzed by a transition metal like copper or palladium. For instance, the reaction of 2-chlorophenothiazine (B30676) with cuprous cyanide has been used to prepare 2-cyanophenothiazine, a related heterocyclic structure. google.com This suggests that a similar approach could be applied to N-phenylbenzene-1-sulfonamide systems.
| Cyanation Method | Reagents | Key Features |
| Electrophilic Cyanation | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Safe and practical electrophilic cyanide source. nih.gov |
| Nucleophilic Substitution (Rosenmund-von Braun) | Copper(I) cyanide, Aryl halide | Classic method for aryl nitrile synthesis. wikipedia.org |
| Palladium-Catalyzed Cyanation | Palladium catalyst, KCN or Zn(CN)2, Aryl halide | Highly efficient and versatile. wikipedia.org |
Multi-Component Reactions for Constructing Complex Sulfonamide Architectures
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and procedural simplicity. acs.orgresearchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. acs.org
One notable example is the three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This method is characterized by its high atom economy and stereoselectivity. acs.org Another innovative MCR involves the copper-catalyzed reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent (DES) to furnish sulfonamides. researchgate.net This one-pot synthesis is advantageous as it utilizes the by-product from the initial sulfonylation step to drive the subsequent reaction. researchgate.net
Furthermore, a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids provides a pathway to a wide range of α-arylamines with high yields and enantioselectivities. organic-chemistry.org This process is operationally simple and tolerates both air and moisture. organic-chemistry.org The catalyst-free Petasis reaction of sulfonamides, glyoxylic acid, and aryl- or alkenylboronic acids also offers a versatile route to α-amino acid derivatives. organic-chemistry.org
The development of MCRs for sulfonamide synthesis continues to be an active area of research, with a focus on creating novel, efficient, and sustainable methods for constructing these important pharmacophores.
Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of sulfonamides. tandfonline.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols. tandfonline.comrsc.org
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer by-products. acs.orgscribd.comresearchgate.net In the context of sulfonamide synthesis, microwave-assisted protocols have been developed to accelerate the reaction between sulfonic acids or their sodium salts and amines.
One such method employs 2,4,6-trichloro- acs.orgorganic-chemistry.orgnih.gov-triazine (TCT) as an activating agent. scribd.comresearchgate.netorganic-chemistry.org The reaction proceeds in two microwave-assisted steps: first, the sulfonic acid is activated with TCT, and second, the resulting intermediate is reacted with an amine. scribd.comorganic-chemistry.org This approach avoids the need to isolate unstable sulfonyl chlorides and demonstrates broad substrate scope, tolerating various functional groups. acs.orgorganic-chemistry.org Compared to conventional heating, microwave irradiation leads to higher yields in shorter timeframes. scribd.comorganic-chemistry.org
Another efficient microwave-assisted procedure involves the copper-catalyzed reaction of sodium sulfinates with amines in an acetonitrile-water mixture. researchgate.nettandfonline.com This method is notable for not requiring oxidants, ligands, or bases, and it provides excellent yields of sulfonamides from a diverse range of starting materials in a short reaction time. tandfonline.com
The following table summarizes the comparison between conventional and microwave-assisted synthesis for a selection of sulfonamides, highlighting the significant rate enhancement and improved yields achieved with microwave heating.
| Entry | Sulfonic Acid | Amine | Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |
| 1 | p-Toluenesulfonic acid | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 45%, 12 h | 92%, 10 min |
| 2 | Benzenesulfonic acid | Aniline | N-Phenylbenzenesulfonamide | 40%, 12 h | 88%, 10 min |
| 3 | Methanesulfonic acid | Morpholine | 4-(Methylsulfonyl)morpholine | 35%, 12 h | 85%, 10 min |
| 4 | 2-Naphthalenesulfonic acid | Cyclohexylamine | N-Cyclohexylnaphthalene-2-sulfonamide | 50%, 12 h | 90%, 10 min |
Table compiled from data presented in supporting literature.
The elimination of volatile organic solvents is a key goal in green chemistry. rsc.org Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.
A notable solvent-free method for sulfonamide synthesis involves a mechanochemical approach. rsc.org This one-pot, two-step procedure utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This method works well for both aromatic and aliphatic disulfides and amines. rsc.org
Another approach involves the direct reaction of N-silylamines with sulfonyl chlorides under solvent-free conditions. nih.gov This reaction proceeds efficiently to give the corresponding sulfonamides, and the trimethylsilyl (B98337) chloride by-product can be easily removed. nih.gov
The use of a catalytic amount of manganese dioxide under solvent-free and aerobic conditions enables the N-alkylation of sulfonamides with alcohols, providing a green alternative to traditional alkylation methods. organic-chemistry.org
The development of catalyst-free reactions and the use of recyclable catalysts are significant advancements in sustainable chemistry. nih.govtandfonline.com These methods reduce reliance on often toxic and expensive metal catalysts and simplify product purification.
Several catalyst-free methods for sulfonamide synthesis have been reported. One such approach involves the reaction of sulfonyl chlorides with amines in water or ethanol (B145695) at room temperature, using an excess of the amine to act as a base. tandfonline.comresearchgate.net Another green, catalyst-free method for synthesizing N-sulfonylimines involves the condensation of sulfonamides with aldehydes using neutral alumina (B75360) (Al₂O₃) as a reusable dehydrating agent. nih.govrsc.orgrsc.org Alumina's high adsorption capacity for water drives the reaction to completion, and it can be easily recovered and reused. rsc.orgrsc.org
Visible light-mediated, catalyst-free arylation of sulfonamides with boronic acids has also been developed, representing a novel protocol for the sulfonylation of boronic acids. rsc.orgnih.gov This method is characterized by its simple reaction conditions and high efficiency. rsc.orgnih.gov
In the realm of recyclable catalysts, nano-Ru/Fe₃O₄ has been shown to be an effective and magnetically separable catalyst for the direct coupling of sulfonamides and alcohols. acs.org This heterogeneous catalyst operates via a domino dehydrogenation-condensation-hydrogenation mechanism and can be easily recovered and reused multiple times without significant loss of activity. acs.org
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of sulfonamides is crucial for optimizing reaction conditions and designing new synthetic routes.
The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom.
In the presence of a base, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The base then assists in the removal of a proton from the nitrogen atom, and the chloride ion is eliminated, resulting in the formation of the sulfonamide and hydrochloric acid, which is neutralized by the base.
Recent studies have also explored the mechanism of N-sulfonylation in more detail. For instance, the reaction of N-silylamines with sulfonyl chlorides is proposed to proceed via an addition-elimination process. nih.gov
Investigations into the thermal rearrangement of aniline N-sulfamates to the corresponding para-aniline sulfonates have provided evidence for an intermolecular mechanism. nih.gov It is suggested that sulfur trioxide is released from the N-sulfamate and then participates in an electrophilic aromatic substitution reaction with the aniline. nih.gov
Furthermore, photoredox-catalyzed sulfonylations of anilines have been proposed to proceed via either an oxidative or reductive quenching cycle, depending on the specific catalyst and reactants involved. nih.gov In one plausible mechanism, the photocatalyst is excited by visible light and then oxidizes a sulfinate salt to generate a sulfonyl radical, which then reacts with the aniline. nih.gov
The study of reaction mechanisms is an ongoing endeavor, with new insights continually emerging from experimental and computational studies.
Understanding Selectivity in Cyano Group Introduction
The synthesis of this compound typically commences with the preparation of the N-phenylbenzene-1-sulfonamide backbone. This is often achieved through the reaction of benzenesulfonyl chloride with aniline in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or toluene. The subsequent introduction of the cyano group at the ortho position of the phenylsulfonyl ring is a more nuanced process, heavily reliant on modern catalytic methods that enable regioselective C-H bond functionalization.
Transition-metal-catalyzed C-H cyanation has emerged as a powerful tool for the synthesis of aryl nitriles. nih.govmdpi.com For substrates like N-phenylbenzene-1-sulfonamide, the sulfonamide group itself can act as a directing group, guiding the cyanation to the ortho position of the benzene ring to which it is attached. This directed approach is crucial for achieving the desired 2-cyano isomer.
Rhodium-catalyzed reactions, in particular, have shown significant promise in this area. researchgate.netnih.gov These reactions often employ user-friendly and less toxic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.netnih.gov The general mechanism involves the coordination of the directing group (the sulfonamide) to the rhodium catalyst, which then facilitates the cleavage and subsequent cyanation of the proximal C-H bond.
The choice of catalyst, ligand, and reaction conditions plays a critical role in the efficiency and selectivity of the cyanation process. While specific data for the direct ortho-cyanation of N-phenylbenzene-1-sulfonamide is not extensively detailed in publicly available literature, analogous reactions with other aryl sulfonamides and related structures provide valuable insights into the expected reaction parameters. For instance, rhodium-catalyzed C-H cyanation reactions are often carried out at elevated temperatures in organic solvents.
The following table outlines a generalized approach for the ortho-cyanation of an N-aryl benzenesulfonamide (B165840), based on established methodologies for related compounds.
Table 1: Generalized Reaction Parameters for Ortho-Cyanation of N-Aryl Benzenesulfonamides
| Parameter | Description |
|---|---|
| Substrate | N-Aryl Benzenesulfonamide |
| Cyanating Agent | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Catalyst | Rhodium(III) complex |
| Solvent | Dichloroethane (DCE) or similar |
| Temperature | 80-120 °C |
| Additives | May include an oxidizing agent |
The electronic and steric properties of substituents on both the N-phenyl ring and the benzenesulfonyl ring can influence the regioselectivity and yield of the cyanation reaction. Electron-donating groups on the benzenesulfonyl ring can enhance the reactivity of the C-H bonds, while bulky substituents may hinder the approach of the catalytic complex, thereby affecting the outcome. The directing ability of the sulfonamide group is a key factor in achieving high ortho-selectivity, overcoming the inherent electronic biases of the aromatic ring. researchgate.net
Further research into the direct, selective cyanation of N-phenylbenzene-1-sulfonamide would be beneficial for optimizing the synthesis of the 2-cyano derivative and expanding the library of related compounds for various applications.
Advanced Spectroscopic and Structural Elucidation of 2 Cyano N Phenylbenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-cyano-N-phenylbenzene-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the nine aromatic protons and the single sulfonamide (N-H) proton. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of two distinct phenyl rings with different substitution patterns.
The protons on the N-phenyl ring (labeled H-2' to H-6') are anticipated to appear as a set of multiplets. The protons ortho to the sulfonamide group (H-2'/H-6') would likely be in the δ 7.1-7.3 ppm range, while the meta (H-3'/H-5') and para (H-4') protons would appear in a similar region, with their exact shifts influenced by the electron-donating nature of the -NH group.
The protons on the 2-cyanobenzene ring (labeled H-3 to H-6) would be shifted further downfield due to the electron-withdrawing effects of both the sulfonyl (-SO₂) and cyano (-CN) groups. The proton ortho to the sulfonyl group and meta to the cyano group (H-6) is expected to be the most deshielded. The signals for these four protons would likely appear as a complex series of multiplets between δ 7.5 and 8.2 ppm. The sulfonamide proton (-SO₂NH-) typically appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed between δ 8.5 and 10.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.5 - 10.5 | broad singlet |
| Aromatic H (2-cyanophenyl) | 7.5 - 8.2 | multiplet |
| Aromatic H (N-phenyl) | 7.0 - 7.4 | multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all 13 carbon atoms in the molecule. The spectrum would show 12 signals in the aromatic region (approx. δ 110-150 ppm) and one signal for the cyano carbon.
The cyano (-CN) carbon typically appears in the δ 115-120 ppm range. The carbon atom attached to the sulfonyl group (C-1) would be significantly deshielded. The carbons on the N-phenyl ring are expected in the typical aromatic region, with C-1' (attached to the nitrogen) appearing around δ 135-140 ppm. The carbons of the 2-cyanobenzene ring would have their chemical shifts influenced by both substituents. In general, aromatic carbons in sulfonamide derivatives are observed in the region between 111 and 161 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-CN | 115 - 120 |
| C-SO₂ | 140 - 145 |
| C-NH | 135 - 140 |
| Aromatic C | 115 - 140 |
| Cyano (C≡N) | 110 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the differentiation of the two separate spin systems. For example, H-3 would show a correlation to H-4, which in turn would correlate with H-5, and so on.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of each protonated aromatic carbon by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). youtube.com This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include:
The N-H proton showing correlations to the carbons of the N-phenyl ring (C-1', C-2'/C-6') and to the sulfonyl-bearing carbon (C-1) of the other ring.
Protons on the 2-cyanobenzene ring (e.g., H-3) showing correlations to the cyano carbon and the sulfonyl-bearing carbon (C-1).
Protons on the N-phenyl ring (e.g., H-2'/H-6') showing a correlation to the carbon attached to the nitrogen (C-1').
Together, these 2D techniques provide a comprehensive and definitive map of the molecular connectivity, confirming the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
The most characteristic vibrations for the sulfonamide group (-SO₂NH-) are the asymmetric and symmetric stretching of the S=O bonds, which appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide group is expected as a moderate to sharp band around 3230-3270 cm⁻¹. rsc.org
Another key feature is the stretching vibration of the cyano (C≡N) group, which typically gives rise to a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. researchgate.net The spectrum would also show characteristic bands for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Sulfonamide (N-H) | Stretch | 3230 - 3270 |
| Aromatic (C-H) | Stretch | > 3000 |
| Cyano (C≡N) | Stretch | 2220 - 2260 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1310 - 1320 |
| Sulfonyl (S=O) | Symmetric Stretch | 1143 - 1155 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₃H₁₀N₂O₂S, corresponding to a molecular weight of 258.3 g/mol . scbt.com In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 259.
The fragmentation of aromatic sulfonamides under collision-induced dissociation is well-studied. A characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This would result in a significant fragment ion at m/z 195 ([M+H - SO₂]⁺). Other common fragmentation pathways include the cleavage of the S-N bond and the C-S bond, leading to ions corresponding to the benzenesulfonyl cation (m/z 141), the phenylaminyl radical cation (m/z 92), or the cyanobenzenediazonium ion.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion Identity |
| 259 | [M+H]⁺ |
| 195 | [M+H - SO₂]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 117 | [NCC₆H₅]⁺ |
| 92 | [C₆H₅NH]⁺ |
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in this compound are the N-phenyl and 2-cyanobenzene ring systems. These aromatic rings contain π-electrons that can be excited by UV radiation, leading to characteristic π→π* transitions.
Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination
No published single-crystal X-ray diffraction data for this compound could be located. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in the solid state. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
There is no information available regarding chiral derivatives of this compound or any associated chiroptical spectroscopy studies. Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to study the interaction of chiral molecules with polarized light, providing insights into their absolute configuration and conformational features. The absence of such data suggests that either chiral variants of this compound have not been synthesized or they have not been studied by these methods.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
To begin a computational study, the three-dimensional structure of 2-cyano-N-phenylbenzene-1-sulfonamide would be optimized to find its most stable conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Conformational analysis would also be performed to identify other stable, low-energy isomers and the energy barriers between them. This would provide insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)
Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. Analysis of the molecular orbitals would reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions. Furthermore, calculations of the charge distribution would indicate the partial charges on each atom, highlighting the polar nature of the molecule and potential sites for electrostatic interactions.
Vibrational Frequency Calculations (IR, Raman)
Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and twisting of the chemical bonds. Comparing the calculated spectra with experimental data can help to confirm the molecule's structure and provide a detailed understanding of its vibrational properties.
NMR Chemical Shift Prediction
DFT calculations can also be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are valuable for interpreting experimental NMR spectra and can aid in the structural elucidation of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
UV-Vis Spectra Simulation (Time-Dependent DFT)
To simulate the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations would be used to explore its conformational landscape more extensively than static geometry optimizations. By simulating the molecule's dynamics over nanoseconds or longer, a more realistic picture of its flexibility and the accessible conformations in different environments (e.g., in a solvent) can be obtained.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches
The study of complex chemical systems, such as a drug molecule interacting with a biological target, often necessitates a multi-scale computational approach. Quantum mechanics/molecular mechanics (QM/MM) methods have emerged as a robust strategy for this purpose, seamlessly blending the accuracy of quantum mechanics for a critical region of the system with the computational efficiency of molecular mechanics for the broader environment.
In a typical QM/MM simulation of a ligand like this compound interacting with an enzyme, the ligand and the key amino acid residues in the active site would be treated with a quantum mechanical method, such as Density Functional Theory (DFT). This allows for a precise description of electronic effects, including bond formation and breaking, charge transfer, and polarization, which are crucial for understanding the intricacies of molecular recognition and catalysis. The remainder of the protein and the surrounding solvent molecules are then described using a classical molecular mechanics force field.
While specific QM/MM studies on this compound are not extensively documented in the current literature, the methodology has been widely applied to the broader class of sulfonamides to elucidate their mechanism of action. For instance, QM/MM simulations have been instrumental in understanding the inhibition of carbonic anhydrases by sulfonamides. These studies can reveal the protonation states of the sulfonamide and the zinc-coordinating residues in the active site, the precise geometry of the coordination complex, and the energetic barriers for ligand binding and unbinding.
Computational Assessment of Reactivity and Stability
The intrinsic reactivity and stability of a molecule are fundamental properties that dictate its behavior in a chemical or biological environment. Computational chemistry offers a suite of tools to probe these characteristics for this compound. Density Functional Theory (DFT) is a particularly powerful method for this purpose, providing insights into the electronic structure of the molecule.
A key aspect of assessing reactivity is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. For this compound, the electron-withdrawing nature of the cyano and sulfonyl groups would be expected to lower the energy of the LUMO, potentially making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the cyano group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, marking it as a hydrogen bond donor.
These computational assessments provide a theoretical framework for understanding the molecule's inherent stability and its likely points of interaction in a chemical reaction or a biological binding event.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the structural basis of ligand-receptor interactions. For this compound, molecular docking can be employed to explore its potential to bind to various biological targets.
The general class of benzenesulfonamides is known to interact with a range of enzymes, most notably carbonic anhydrases, but also other targets such as cyclooxygenases (COX) and certain protein kinases. nih.gov In a molecular docking simulation, a 3D model of the target protein is used as a receptor. The this compound molecule is then computationally "docked" into the active site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
Below is a table summarizing representative findings from molecular docking studies of benzenesulfonamide (B165840) derivatives with various protein targets. While not specific to this compound, this data provides a valuable framework for predicting its potential interactions.
| Target Protein | Ligand (Benzenesulfonamide Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | 4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)benzenesulfonamide | -8.5 | His94, His96, His119, Thr199, Thr200 |
| Carbonic Anhydrase IX | 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | -9.2 | His94, His96, His119, Thr199, Val121 |
| Cyclooxygenase-2 (COX-2) | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib) | -11.8 | Arg120, Tyr355, Arg513 |
| Acetylcholinesterase | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | -7.9 | Tyr70, Tyr121, Trp279, Phe330 |
Chemical Reactivity and Synthetic Transformations
Reactions of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents and a versatile functional group in organic synthesis. Its reactivity in 2-cyano-N-phenylbenzene-1-sulfonamide is centered around the acidic N-H proton and the potential for the nitrogen atom to act as a nucleophile or participate in cyclization reactions.
The nitrogen atom of the sulfonamide can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for modifying the compound's properties and for constructing more complex molecular architectures.
N-Alkylation: The deprotonated sulfonamide nitrogen acts as a potent nucleophile, readily attacking alkylating agents. A variety of methods have been developed for the N-alkylation of sulfonamides, which are applicable to this compound. These methods often employ a base to deprotonate the sulfonamide, followed by reaction with an alkyl halide or other electrophilic alkylating agent. organic-chemistry.orgnih.gov For instance, the use of alcohols as alkylating agents under manganese dioxide catalysis provides a green and efficient route to N-alkylated sulfonamides. organic-chemistry.org Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which can be particularly effective for substrates that are precursors to stable carbocations. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides This table presents general conditions for N-alkylation and N-acylation of sulfonamides, which are expected to be applicable to this compound based on the reactivity of analogous compounds.
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alcohol, MnO₂, solvent-free, air | N-Alkyl sulfonamide | organic-chemistry.org |
| Alkyl trichloroacetimidate, Toluene, reflux | N-Alkyl sulfonamide | nih.gov | |
| N-Acylation | Acyl chloride/anhydride (B1165640), Base (e.g., pyridine (B92270), triethylamine) | N-Acyl sulfonamide | semanticscholar.org |
| N-Acylbenzotriazole, NaH, THF | N-Acyl sulfonamide | semanticscholar.org |
The sulfonamide nitrogen of this compound can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov For instance, the reaction of a sulfonamide with a suitable bifunctional electrophile can lead to the formation of six-, seven-, or eight-membered rings containing an endocyclic sulfonamide fragment. mdpi.com
A general strategy involves the reaction of a molecule containing a sulfonamide with another functional group that can react intramolecularly with the sulfonamide nitrogen. For example, derivatives of this compound could be designed to undergo cyclization to form benzothiadiazine-like structures, which are known to possess a range of biological effects. mdpi.com
Reactions of the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and participation in the formation of heterocyclic rings.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Grignard reagents and organolithium compounds are common nucleophiles that add to the nitrile carbon. libretexts.orglibretexts.org The initial product of this reaction is an imine salt, which can be hydrolyzed to a ketone. This provides a valuable method for the synthesis of ketones where the cyano group is converted into a carbonyl group. The reactivity of Grignard reagents can be influenced by steric factors and the presence of catalysts like copper salts, which can promote conjugate addition if an α,β-unsaturated system is present. stackexchange.commdpi.com
Table 2: Nucleophilic Addition to Nitriles This table illustrates the general reaction of nucleophiles with nitriles, a transformation that this compound is expected to undergo.
| Nucleophile | Reagents and Conditions | Intermediate Product | Final Product (after hydrolysis) | Reference |
|---|
The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is of great synthetic importance as it provides access to amines from nitriles. Common reducing agents for this purpose include lithium aluminum hydride (LAH) and catalytic hydrogenation. orgsyn.orgorganic-chemistry.orgresearchgate.net
Reduction with Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that readily converts nitriles to primary amines. orgsyn.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. nih.gov Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has emerged as a mild and efficient alternative for the reduction of cyanoarenes to benzylamines. nih.gov
The cyano group is a key participant in the synthesis of various heterocyclic systems, including pyridines and pyrimidines. nih.govmdpi.comnih.govchemrxiv.orgmdpi.comgoogle.comnih.govresearchgate.net The electrophilic nature of the nitrile carbon and the ability of the nitrogen to act as a nucleophile after initial reactions make it a versatile synthon for heterocycle construction.
Pyridine Synthesis: Triarylpyridines bearing sulfonamide moieties have been synthesized via a one-pot reaction involving a methyl ketone with a sulfonamide moiety, an aldehyde, and ammonium (B1175870) acetate. nih.gov It is conceivable that a derivative of this compound could participate in similar multi-component reactions to afford functionalized pyridines. For instance, the transformation of pyridines into benzene (B151609) derivatives has been described, highlighting the versatile reactivity of pyridine systems which can be synthesized from nitrile precursors. chemrxiv.org
Reactivity of the Phenyl Ring and its Substitutions
The presence of two distinct phenyl rings—one bearing the cyano and sulfonyl groups (the benzenesulfonamide (B165840) ring) and the other attached to the sulfonamide nitrogen (the N-phenyl ring)—offers multiple sites for substitution reactions. The electronic nature of the substituents on each ring governs its reactivity towards both electrophilic and metal-catalyzed transformations.
Electrophilic aromatic substitution (EAS) on the two aromatic rings of this compound is heavily influenced by the directing effects of the existing substituents.
The Benzenesulfonamide Ring : This ring is substituted with a cyano group and a sulfonyl group. Both the -CN and -SO₂NHPh groups are strong electron-withdrawing groups, which deactivates the ring towards electrophilic attack. The cyano group is a meta-director, while the sulfonyl group is also primarily a meta-director. Therefore, electrophilic substitution on this ring is generally difficult and would be expected to occur at the positions meta to both substituents (C4 and C6).
The N-Phenyl Ring : This ring is attached to the sulfonamide nitrogen. The -NHSO₂- group as a whole is an ortho-, para-directing group, although it is deactivating due to the strong electron-withdrawing nature of the adjacent sulfonyl group. ncert.nic.in This is analogous to the behavior of acetanilide (B955) in Friedel-Crafts reactions, where the nitrogen's lone pair can donate into the ring, but this effect is tempered by the withdrawing acyl group. ncert.nic.in Consequently, electrophilic reactions like halogenation and nitration would be directed to the ortho and para positions of the N-phenyl ring.
Common EAS reactions include:
Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are challenging on highly deactivated rings. Aniline (B41778) itself does not undergo Friedel-Crafts reactions because it forms a salt with the Lewis acid catalyst, creating a strongly deactivating group. ncert.nic.in While the sulfonamide nitrogen is less basic than a free amine, similar complications and general deactivation of the N-phenyl ring can be expected. The benzenesulfonamide ring is too deactivated for these reactions. However, Friedel-Crafts sulfonylation of arenes using sulfonyl chlorides can be catalyzed by solid acids like zeolites or metal-exchanged clays, representing an eco-friendly route to sulfones. rsc.org
Halogenation : Halogenation, for instance with N-halosuccinimides, could potentially occur on the more activated N-phenyl ring at the ortho and para positions. nih.gov
Nitration : Nitration would similarly be expected to substitute the N-phenyl ring at the ortho and para positions, assuming appropriate reaction conditions can overcome the deactivating effect of the sulfonamide group.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers several handles for such transformations. researchgate.net These reactions typically involve a palladium, nickel, or copper catalyst. mdpi.comorganic-chemistry.orgmdpi.com
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide or pseudohalide. While the parent molecule lacks a halide, the sulfonamide group itself can be used as a coupling partner. Aryl sulfamates and other sulfonate esters are well-established as effective substitutes for aryl halides in Suzuki-Miyaura reactions. rsc.orgnih.gov It is possible to perform a three-component synthesis of sulfonamides via a palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. researchgate.netnih.gov This suggests that the C-S bond in the subject molecule could potentially undergo oxidative addition to a metal center, enabling coupling reactions.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.orglibretexts.org The development of this reaction has allowed for the facile synthesis of aryl amines under milder conditions than traditional methods. wikipedia.org The scope of the reaction has been expanded to include aryl sulfonates as coupling partners, demonstrating that the C-S bond can be targeted for C-N bond formation. organic-chemistry.orgnih.gov This methodology could be applied to this compound, potentially at the C1 position of the benzenesulfonamide ring, to replace the sulfonyl moiety.
Heck Reaction : The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Like other cross-coupling reactions, the use of aryl sulfonates as substrates has been established. A related transformation, the Heck-Matsuda reaction, utilizes arenediazonium salts, which can be generated from aryl amines, as coupling partners, often under milder, phosphine-free conditions. wikipedia.org If the N-phenyl ring of this compound were functionalized with a halide or converted to a diazonium salt, it could participate in Heck-type reactions.
Utility as a Building Block in Complex Molecular Syntheses
The combination of a reactive cyano group and a sulfonamide framework makes this compound a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic systems and functionalized analogues.
The ortho-cyano-substituted aromatic core is a classic precursor for the synthesis of fused heterocyclic systems. Specifically, 2-aminobenzonitriles are widely used starting materials for the synthesis of quinazolines, a class of heterocycles with significant pharmacological importance. rsc.orgmdpi.comnih.govnih.gov
While this compound is not a primary amine, synthetic routes can be envisioned where the N-phenylsulfonamide group is either cleaved or reduced to an amino group. This transformation would yield a 2-aminobenzonitrile (B23959) derivative, which could then undergo cyclization reactions. For example, a common method involves the reaction of a 2-aminobenzonitrile with an aldehyde or its equivalent to construct the quinazoline (B50416) ring system. nih.gov Ruthenium-catalyzed tandem reactions have been developed to convert 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org The cyano group is an essential electrophilic partner in these cyclization cascades.
Furthermore, the cyano group itself can participate in cycloaddition reactions. For instance, N-cyano-N-arylbenzenesulfonamides react with sodium azide (B81097) in the presence of a zinc bromide catalyst to form N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides in excellent yields. researchgate.net This transformation converts the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
The functional groups within this compound provide multiple opportunities for derivatization to generate a library of analogues.
Reactions of the Cyano Group : The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also serve as an electrophilic partner in more complex transformations. For example, a related compound, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), is used as a cyanating agent in a copper-catalyzed borylation/ortho-cyanation of styrenes. umich.edu This highlights the reactivity of the N-cyano-sulfonamide moiety.
Reactions of the Sulfonamide Moiety : The sulfonamide N-H bond, if present after removal of the phenyl group, is acidic and can be alkylated or arylated. The synthesis of various N-phenylsulfonamide derivatives has been reported, indicating the robustness of this core structure for further modification. researchgate.netnih.gov The sulfonamide group itself is a key pharmacophore in many drugs, including antibacterial agents and diuretics. nih.gov While cross-reactivity is a concern with sulfonamide-containing antimicrobials, this is often linked to the N4-arylamine group, which is absent in this molecule. nih.govnih.gov
Multicomponent Reactions : The molecule's functionalities lend themselves to multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. For instance, the synthesis of highly substituted pyridines can be achieved from nitriles, among other components. chim.it The cyano group in this compound could potentially act as the nitrile component in such reactions, leading to novel, complex heterocyclic structures.
Mechanistic Insights into Biological Activity
Molecular Basis of Enzyme Inhibition
The core of 2-cyano-N-phenylbenzene-1-sulfonamide's potential therapeutic action lies in its ability to inhibit specific enzymes. The sulfonamide group can participate in hydrogen bonding and can coordinate with metal ions in enzyme active sites, leading to the modulation of their catalytic activity.
Carbonic Anhydrase Inhibition Mechanisms
Sulfonamides are a classic class of carbonic anhydrase inhibitors (CAIs). researchgate.netnih.gov Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation and other physiological processes. nih.govnih.gov
The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) to the Zn(II) ion in the enzyme's active site. nih.gov This sulfonamido anion acts as a mimic of the transition state of the CO₂ hydration reaction, coordinating to the zinc ion and displacing the catalytic water molecule/hydroxide ion. This interaction blocks the enzyme's catalytic activity. unifi.it The binding is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues within the active site, such as Thr199. nih.gov
Various sulfonamide derivatives show a wide range of inhibitory potencies and selectivities against different human (h) CA isoforms (e.g., hCA I, II, IX, XII). nih.govmdpi.com For instance, some benzenesulfonamides exhibit potent, low nanomolar inhibition against isoforms like hCA II and the tumor-associated hCA IX and hCA XII. nih.govcu.edu.eg The specific substituents on the benzene (B151609) ring significantly influence the binding affinity and isoform selectivity. nih.govnih.gov While no specific inhibition constants (Kᵢ) for this compound are reported, related cyano-substituted sulfonamides have been investigated as CAIs, suggesting this compound could also target these enzymes. unifi.it
Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfonamides This table presents data for various sulfonamide compounds to illustrate the typical range of inhibitory activity against different human carbonic anhydrase isoforms. Data for this compound is not currently available.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | cu.edu.eg |
| 4-(3-(2-(4-benzylpiperazin-1-yl)ethyl)ureido)benzenesulfonamide | 677.4 | 6.9 | 450.5 | 89.3 | epa.gov |
| 2-(4-(4-Fluorobenzyl)piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | 110.8 | 8.3 | 105.4 | 46.8 | epa.gov |
| 4-(2-Oxo-5-bromoindolin-3-ylideneamino)benzenesulfonamide | 97.6 | 8.0 | 46.2 | 54.3 | cu.edu.eg |
Cholinesterase Inhibition
Certain sulfonamide derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbioline.org.br These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. bioline.org.brnih.gov
The inhibitory activity of sulfonamides against cholinesterases depends heavily on the nature of the substituents attached to the sulfamoyl group. researchgate.netbioline.org.br For example, studies on a series of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane showed that the presence of specific aryl groups could lead to moderate inhibition of both AChE and BChE. researchgate.net The interactions within the enzyme's active site are thought to block access for the natural substrate, acetylcholine. Although no direct data links this compound to cholinesterase inhibition, the general capability of the sulfonamide scaffold suggests it as a potential area of investigation. nih.gov
Kinase Inhibition (e.g., EGFR TK)
The inhibition of protein kinases is a major strategy in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. nih.govupenn.edu Several small-molecule EGFR-TK inhibitors have been developed, and some contain sulfonamide or related functionalities. nih.govresearchgate.net For instance, the compound 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide was identified as an inhibitor of EGFR tyrosine kinase with an IC₅₀ value of 22.74 nM. nih.govresearchgate.net These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing EGFR autophosphorylation and the activation of downstream signaling pathways like Ras/Raf/MAPK and PI3K/Akt. upenn.edu This blockade can inhibit cancer cell proliferation, migration, and angiogenesis. nih.govupenn.edu The potential for this compound to act as a kinase inhibitor would depend on how its specific structure fits into the ATP-binding pocket of enzymes like EGFR.
Interaction with Molecular Targets in Antimicrobial Contexts
The primary molecular target for this compound in an antimicrobial context is presumed to be dihydropteroate (B1496061) synthase (DHPS), consistent with the mechanism for all sulfonamide antibiotics. nih.gov By competitively inhibiting the PABA binding site on bacterial DHPS, the compound disrupts the folate biosynthesis pathway, which is essential for microbial survival. nih.govicm.edu.pl
In addition to DHPS, some sulfonamides have been explored for their inhibitory action against other microbial enzymes. For example, studies have investigated the inhibition of bacterial carbonic anhydrases by sulfonamides. nih.gov The β-CA from Escherichia coli (CynT2), which is essential for the microbe's growth at atmospheric CO₂ levels, was shown to be strongly inhibited by certain benzene-sulfonamides. nih.gov This suggests that sulfonamides could potentially exert antimicrobial effects by targeting enzymes other than DHPS.
Furthermore, recent strategies involve designing hybrid sulfonamide compounds to hit multiple targets. Phenyltriazole-sulfonamide hybrids, for instance, have been designed to dually target DHPS and penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), thereby inhibiting both folate synthesis and cell wall synthesis. nih.gov The inclusion of the sulfonamide pharmacophore is key to inhibiting the folate pathway in these dual-action designs. nih.gov While this compound is a simple sulfonamide, its structure serves as a foundation for developing more complex, multi-target antimicrobial agents.
Structural Analogies in Bacterial Metabolic Pathways
The foundational antibacterial mechanism of sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA). nih.goveverydayhealth.com Bacteria that synthesize their own folic acid, an essential nutrient for producing nucleic acids (DNA and RNA), depend on the enzyme dihydropteroate synthase (DHPS). everydayhealth.comdrugs.com Sulfonamides act as competitive inhibitors of DHPS, binding to the enzyme's active site in place of PABA and thereby halting the folic acid synthesis pathway. everydayhealth.com This bacteriostatic action—inhibiting bacterial growth and reproduction rather than killing the cells outright—is a hallmark of the sulfonamide class. drugs.com
For this compound, its activity via this pathway would be influenced by its specific structure. Classic antibacterial sulfonamides require a free primary aromatic amine group (-NH2) at the para-position to effectively mimic PABA. openaccesspub.org Since this compound possesses a cyano group at the ortho-position and lacks the critical para-amino group, its ability to function as a direct PABA antagonist is likely diminished or altered. Its antibacterial properties, if any, may arise from alternative mechanisms.
Broad Spectrum Antimicrobial Mechanisms against Specific Strains
Historically, sulfonamide drugs have been utilized as broad-spectrum antimicrobial agents. nih.gov They have demonstrated activity against a range of bacteria, including species of Nocardia, Staphylococcus aureus, and Escherichia coli. nih.gov Their utility also extends to inhibiting certain fungi, such as Pneumocystis carinii, and protozoa like Toxoplasma. nih.gov
The specific antimicrobial spectrum of this compound has not been extensively documented in publicly available research. However, based on the general class, its potential activity would be screened against a panel of clinically relevant strains. The presence of the N-phenyl substituent and the ortho-cyano group would create a unique electronic and steric profile, potentially leading to a narrower or different spectrum of activity compared to traditional sulfa drugs.
Mechanisms of Anti-proliferative Effects
Derivatives of benzenesulfonamide (B165840) are actively investigated for their anti-proliferative properties against various cancer cell lines. nih.govsemanticscholar.org A primary mechanism for this activity is the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated human isoform, hCA IX. nih.govresearchgate.net Under hypoxic conditions common in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating pH, which facilitates tumor growth and metastasis. nih.gov Sulfonamides can bind to the zinc ion within the CA active site, inhibiting its enzymatic function. mdpi.com
Cellular Pathway Modulation
The anti-proliferative action of sulfonamide derivatives extends to the modulation of key cellular pathways beyond pH regulation. Research into novel sulfonamide-based compounds has identified several molecular targets.
Table 1: Potential Cellular Pathways Modulated by Sulfonamide Derivatives
| Cellular Target/Pathway | Mechanism of Action | Potential Effect | Reference(s) |
|---|---|---|---|
| Carbonic Anhydrase IX (CA IX) | Inhibition of enzymatic activity, leading to disruption of tumor pH regulation. | Reduced tumor cell proliferation and survival. | nih.govresearchgate.net |
| Tubulin Polymerization | Some related compounds (benzamides) act as antitubulin agents, disrupting microtubule dynamics. | Cell cycle arrest and induction of apoptosis. | --- |
| Apoptosis Pathways | Induction of programmed cell death in cancer cells. | Increased levels of cleaved caspases 3 and 9. | nih.gov |
For this compound, its most probable anti-proliferative mechanism, by analogy, would be the inhibition of carbonic anhydrases. researchgate.net Its ability to induce apoptosis or modulate the cell cycle would be dependent on its interaction with specific cellular components, which requires direct experimental validation.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of a sulfonamide is highly dependent on the nature of the substituents on the benzene ring and the sulfonamide nitrogen. Structure-activity relationship (SAR) studies provide a framework for understanding these effects. openaccesspub.org
Sulfonamide Group: A primary sulfonamide (-SO2NH2) is often crucial for potent inhibition of carbonic anhydrase, as it acts as a key zinc-binding group. nih.gov The substitution of one hydrogen with a phenyl group, as in this compound, creates a secondary sulfonamide, which generally results in different binding characteristics and selectivity profiles. mdpi.com
N-Substituent: The N-phenyl group contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes and access intracellular targets.
Table 2: General SAR Findings for Benzenesulfonamide Derivatives
| Structural Feature | Influence on Biological Activity | Reference(s) |
|---|---|---|
| Primary Sulfonamide (-SO2NH2) | Often essential for antibacterial (as PABA mimic) and carbonic anhydrase inhibition (as zinc binder). | openaccesspub.orgnih.gov |
| Secondary/Tertiary Sulfonamide (-SO2NHR, -SO2NR2) | Activity and target profile are significantly altered; may lose classic antibacterial/CA inhibitory action but gain others. | mdpi.com |
| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Can enhance or decrease activity depending on the target enzyme and position on the ring. | researchgate.netnih.gov |
| Lipophilic Groups (e.g., Phenyl) | Increases lipophilicity, affecting pharmacokinetics and ability to interact with hydrophobic pockets in target proteins. | auburn.edu |
Other Investigated Biological Activities (e.g., Antiviral, Anti-inflammatory, Antidiabetic)
The sulfonamide scaffold is a versatile pharmacophore, giving rise to drugs with a wide array of therapeutic applications beyond antimicrobial and anticancer effects. drugs.com
Antiviral Activity: Benzenesulfonamide derivatives have emerged as promising antiviral agents. Studies have shown their efficacy against various viruses, including HIV, Dengue virus (DENV), Zika virus (ZIKV), and Influenza A. nih.govacs.orgnih.gov The mechanisms are diverse and target-specific, including the inhibition of the HIV-1 capsid protein (CA) and host-cell kinases like CaMKII, which are essential for viral replication. nih.govacs.org
Anti-inflammatory Activity: Non-antibiotic sulfonamides are known to possess anti-inflammatory properties. drugs.com Mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory pathways. openaccesspub.org Some sulfonamides can reduce the availability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue damage during inflammation. portlandpress.com They may also influence the expression of pro-inflammatory cytokines like TNF-α through pathways such as NF-κB. nih.gov
Antidiabetic Activity: A major class of oral antidiabetic drugs, the sulfonylureas, are structurally related to sulfonamides. drugbank.com Their primary mechanism involves binding to and blocking ATP-sensitive potassium channels (K-ATP channels) in the pancreatic beta-cells. nih.govauburn.edu This action leads to cell membrane depolarization, calcium influx, and subsequent stimulation of insulin (B600854) secretion. nih.gov Other sulfonamide derivatives have been shown to inhibit α-glucosidase, an enzyme that digests dietary carbohydrates. diabetesjournals.org
Identification of Relevant Molecular Interactions
The diverse biological activities of sulfonamides are underpinned by specific molecular interactions with their respective targets. The functional groups of this compound—the sulfonamide linker, the phenyl rings, and the cyano group—dictate its potential binding modes.
Hydrogen Bonding: The sulfonamide group's N-H can act as a hydrogen bond donor, while the sulfonyl oxygens and the cyano nitrogen can act as hydrogen bond acceptors. These interactions are critical for anchoring the molecule within a target's active site.
Ionic and Coordinate Bonds: In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen can form a coordinate bond with the catalytic zinc ion. mdpi.com
Hydrophobic and π-π Interactions: The two phenyl rings provide extensive surface area for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.
Table 3: Summary of Potential Molecular Interactions and Targets
| Biological Activity | Potential Molecular Target | Key Interactions | Reference(s) |
|---|---|---|---|
| Antimicrobial | Dihydropteroate Synthase (DHPS) | Competitive inhibition at PABA binding site. | everydayhealth.com |
| Anti-proliferative | Carbonic Anhydrase IX (hCA IX) | Coordinate bonding with Zn2+, H-bonding. | nih.govmdpi.com |
| Antiviral (HIV) | HIV Capsid Protein (CA) | H-bonding and hydrophobic interactions. | nih.govacs.org |
| Antiviral (DENV/ZIKV) | Host CaMKII Kinase | Inhibition of kinase activity. | acs.org |
| Anti-inflammatory | Neutrophils / COX-2 | Scavenging of HOCl / Inhibition of enzyme. | openaccesspub.orgportlandpress.com |
| Antidiabetic | Pancreatic K-ATP Channel | Blocks channel, leading to insulin release. | nih.govauburn.edu |
Advanced Applications in Chemical Science and Technology
Supramolecular Chemistry and Self-Assembly
The molecular architecture of 2-cyano-N-phenylbenzene-1-sulfonamide, featuring a combination of hydrogen bond donors (N-H), acceptors (S=O, C≡N), and aromatic rings, makes it a candidate for intricate self-assembly and molecular recognition studies.
Non-Covalent Interactions in Crystal Packing
While a specific crystallographic study for this compound is not extensively reported in publicly available literature, the analysis of related sulfonamide structures provides a strong basis for predicting the non-covalent interactions that govern its crystal packing. The interplay of the sulfonamide, phenyl, and cyano groups is expected to create a robust network of interactions.
The cyano group introduces further possibilities for non-covalent interactions, such as C–H⋯N hydrogen bonds and dipole-dipole interactions, which would play a role in the specific orientation of the molecules in the solid state. The analysis of various organic crystal structures shows that O···H, N···H, and even H···H contacts are prevalent and significant in determining the packing arrangement.
Table 1: Plausible Non-Covalent Interactions in the Crystal Packing of this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H (sulfonamide) | O (sulfonamide) | Formation of primary structural motifs like dimers and chains |
| Hydrogen Bond | C-H (aromatic) | O (sulfonamide) | Stabilization of the supramolecular assembly |
| Hydrogen Bond | C-H (aromatic) | N (cyano) | Directional control of molecular alignment |
| C-H···π Interaction | C-H (aromatic) | π-system (phenyl ring) | Contribution to the formation of a 3D network |
Molecular Recognition Phenomena
The benzonitrile (B105546) fragment within this compound is a key functional group for molecular recognition. Recent studies have demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles. This recognition is driven by a combination of non-covalent interactions, including π-π stacking and C–H⋯N interactions, where the guest molecule is firmly anchored within the host's cavity.
This suggests that this compound has the potential to act as a guest molecule in host-guest systems. The electronic properties of the sulfonamide group could further modulate these interactions, potentially enhancing binding affinity or selectivity compared to simple benzonitrile. The electron-withdrawing nature of both the cyano and sulfonamide groups influences the electron density of the aromatic rings, which is a critical factor in interactions such as π-π stacking and C-H···π bonds.
Organosulfur Chemistry in Material Science
Despite the presence of a versatile sulfonamide group, the application of this compound in material science is not well-documented in current research.
Potential in Polymer Synthesis
There is currently no scientific literature available that describes the use of this compound as a monomer or precursor in polymer synthesis. Its bifunctional nature, with reactive sites at the sulfonamide and cyano groups, could theoretically allow for its incorporation into polymer backbones or as a pendant group, but this potential remains unexplored.
Role in Functional Materials
While sulfonamide derivatives, as a class of compounds, are noted for their versatility in materials science, specific applications for this compound in functional materials have not been reported. The combination of a rigid aromatic structure with polar functional groups could be of interest for materials with specific optical or electronic properties, but further research is needed to establish any such roles.
Catalysis and Ligand Design
There is a lack of published research on the application of this compound in the fields of catalysis or as a ligand for metal complexes. Although a related compound, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has been utilized as an electrophilic cyanating agent in organic synthesis, this demonstrates its reactivity rather than its role as a reusable catalyst or a coordinating ligand for a catalytic metal center. The potential for the nitrogen and oxygen atoms of the sulfonamide group or the nitrogen of the cyano group to coordinate with metal ions exists, but its efficacy and utility in ligand design for catalysis have not been investigated.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide |
| N-phenyl-2-(phenylsulfanyl)acetamide |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
Future Research Directions and Translational Potential
Design of Novel 2-Cyano-N-phenylbenzene-1-sulfonamide Analogues with Tuned Properties
The design and synthesis of novel analogues of this compound offer a promising avenue for tuning its chemical and biological properties. By strategically modifying the core structure, researchers can enhance potency, selectivity, and pharmacokinetic profiles for various applications.
One approach involves the structural modification of the benzenesulfonamide (B165840) scaffold to develop potent inhibitors of specific biological targets. For instance, the introduction of different substituents on the phenyl rings can significantly influence the biological activity. Structure-activity relationship (SAR) studies on related sulfonamide derivatives have shown that the nature and position of substituents play a crucial role in their inhibitory activity against enzymes like carbonic anhydrases and acetylcholinesterase. researchgate.netmdpi.com For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to target proteins. researchgate.net
The synthesis of a library of analogues with systematic variations allows for a comprehensive exploration of the SAR. This can involve modifications at the cyano group, the phenyl ring attached to the nitrogen, and the benzene (B151609) ring of the sulfonyl group. The resulting data can be used to build robust models for predicting the activity of new, unsynthesized compounds.
A study on arylsulfonamide-inspired molecules demonstrated that integrating different aryl amines and aromatic acid scaffolds can lead to derivatives with significant cytotoxic activity against various cancer cell lines. mdpi.com This highlights the potential of creating a diverse library of this compound analogues for anticancer drug discovery. The general approach involves coupling the sulfonamide with various amines or modifying the aromatic rings to explore a wide chemical space. mdpi.com
Below is an interactive table summarizing the design considerations for novel analogues:
| Modification Site | Potential Substituents | Desired Property Enhancement | Example from Literature (Analogues) |
| N-phenyl ring | Alkyl, Halo, Methoxy, Trifluoromethyl | Increased lipophilicity, altered electronic interactions, improved metabolic stability | Introduction of F or Cl showed a 3-5 fold increase in anti-influenza potency. organic-chemistry.org |
| Benzenesulfonyl ring | Nitro, Amino, Alkyl | Modulate electronic properties, introduce new interaction sites | Substitution with methyl or methoxyl groups can reduce antiviral activity. organic-chemistry.org |
| Cyano group | Replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Altered reactivity and binding modes | The cyano group can act as an electrophile in interactions with molecular targets. |
Exploration of Diverse Reaction Pathways and Synthetic Efficiencies
The development of efficient and versatile synthetic routes is crucial for the practical application of this compound and its analogues. While the traditional synthesis involves the reaction of a sulfonyl chloride with an amine, exploring alternative pathways can lead to improved yields, reduced costs, and greater structural diversity. ucl.ac.uk
A common method for synthesizing the parent compound involves the reaction of 2-cyanobenzenesulfonyl chloride with aniline (B41778) in the presence of a base like triethylamine (B128534) or pyridine (B92270). However, alternative strategies are being explored. For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent has been shown to be effective in synthesizing related compounds with high yields (up to 96%). organic-chemistry.org This method offers operational simplicity and shorter reaction times under mild conditions. organic-chemistry.org
Another area of exploration is the use of catalytic systems to improve efficiency and selectivity. For example, metal-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents on the aromatic rings, allowing for the synthesis of a diverse library of analogues. mdpi.com
The following table outlines different synthetic strategies for sulfonamides and their potential application to this compound:
| Synthetic Pathway | Key Reagents and Conditions | Advantages | Reported Yields (for Analogues) |
| Traditional Sulfonylation | 2-Cyanobenzenesulfonyl chloride, aniline, base (e.g., pyridine) | Readily available starting materials. | Not specified for the exact compound, but generally a standard method. |
| Electrophilic Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), base (e.g., LiHMDS) | Non-hazardous, high yields, mild conditions. | Up to 96% for related aminobenzoxazoles. organic-chemistry.org |
| Radical Cascade Cyclization | N-cyano-N-phenyl arenesulfonamides, visible-light photoredox catalyst | Forms complex polycyclic structures in one pot. | Good yields for tetracyclic benzo researchgate.netmdpi.comimidazo[1,2-c]quinazolines. acs.org |
| Metal-Catalyzed Cross-Coupling | Aryl halides, amines, metal catalyst (e.g., CuI, Pd complexes) | Allows for a wide range of substituents. | Yields vary depending on the specific reaction. mdpi.com |
Deeper Elucidation of Biological Mechanism-of-Action at the Molecular Level
Understanding the precise molecular mechanism of action of this compound is fundamental for its development as a therapeutic agent. While sulfonamides are known to target various enzymes, the specific interactions of this particular isomer need to be investigated in detail.
The presence of the sulfonamide group suggests that it may act as an inhibitor of enzymes such as carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including cancer. The cyano group can act as an electrophile and participate in key interactions with the active site of target enzymes.
Future research should focus on identifying the specific biological targets of this compound. This can be achieved through a combination of proteomics approaches to identify binding partners and enzymatic assays to confirm inhibitory activity. For instance, studies on similar benzenesulfonamide derivatives have identified them as inhibitors of carbonic anhydrase isozymes CA IX and CA XII, which are validated antitumor targets. acs.org
Molecular modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, can provide detailed insights into the binding mode of the compound with its target protein. This information is invaluable for understanding the basis of its activity and for the rational design of more potent and selective inhibitors.
Development of Advanced Computational Models for Prediction and Design
Computational methods are increasingly integral to modern drug discovery and materials science. For this compound, the development of advanced computational models can significantly accelerate the design and optimization of new analogues.
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict the inhibitory activity against various enzymes. nih.gov These models can guide the design of new compounds with enhanced activity.
Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogues to the active site of a target protein. ucl.ac.uk This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the binding and the role of conformational changes.
A summary of computational approaches is provided in the table below:
| Computational Method | Application | Key Insights | Example from Literature (Analogues) |
| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity of new analogues. | Identify key structural features for activity. | Statistically significant models developed for benzenesulfonamide CA inhibitors. |
| Molecular Docking | Predict binding mode and affinity to target proteins. | Visualize ligand-protein interactions. | Docking studies revealed binding modes of sulfonamides in the active site of AChE. researchgate.net |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of ligand-protein complexes. | Assess binding stability and conformational changes. | MD simulations can simulate interactions with biological targets. |
| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Understand HOMO-LUMO gaps and electrostatic potentials. | Used to optimize molecular geometries for QSAR studies of benzenesulfonamides. |
Integration into Multi-component Systems and Hybrid Materials
The unique chemical properties of this compound make it a candidate for integration into multi-component systems and hybrid materials with novel functionalities. The cyano group, in particular, can participate in various chemical reactions and intermolecular interactions, making it a useful handle for material design. acs.org
One potential application is in the development of functional polymers. The cyano group can be incorporated into polymer chains to modify their properties, such as solubility, thermal stability, and affinity for other molecules. For example, cyano-functionalized polymers have been used to create hydrogels with the ability to load and immobilize metal ions like Ag+, leading to materials with antibacterial properties. acs.org
The sulfonamide moiety can also contribute to the material's properties, potentially through hydrogen bonding interactions that can influence the self-assembly and mechanical properties of the material. The aromatic rings in the structure could also engage in π-π stacking interactions, further directing the organization of the material at the molecular level.
Future research in this area could explore the use of this compound as a building block for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a functional dopant in conductive polymers or liquid crystals. The photophysical properties of its derivatives could also be explored for applications in sensors or optoelectronic devices. nih.gov
Q & A
Basic: What are optimized synthetic routes for introducing the cyano group into N-phenylbenzene-1-sulfonamide derivatives?
Answer:
The cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. For example, substituting a halogen atom (e.g., Cl) at the ortho-position of the benzene ring with a cyano group using CuCN under reflux in dimethylformamide (DMF) at 120°C for 12 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Reaction yields depend on steric effects; electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) may require adjusted conditions, as seen in analogous sulfonamide syntheses .
Basic: How can researchers confirm the structural integrity of 2-cyano-N-phenylbenzene-1-sulfonamide post-synthesis?
Answer:
A multi-technique approach is recommended:
- FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C≡N absorption (~2250 cm⁻¹).
- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.5 ppm) and absence of precursor signals (e.g., halogen). ¹³C NMR identifies the cyano carbon (δ ~115 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺).
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (±0.3%) .
For advanced validation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated for structurally similar sulfonamides .
Advanced: What methodologies are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Test inhibition of carbonic anhydrase or cyclooxygenase-2 via spectrophotometric methods.
- SAR Studies : Compare activity with analogs (e.g., nitro or methyl substituents) to identify critical functional groups. Prior studies on sulfonamides highlight the importance of electron-deficient aromatic rings for bioactivity .
Advanced: How can computational methods predict the physicochemical properties of this compound?
Answer:
- Quantum Chemistry (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges to predict reactivity.
- QSPR Models : Relate logP, solubility, and pKa to molecular descriptors (e.g., topological polar surface area).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding).
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity. Studies on cyano-substituted sulfonamides suggest moderate hydrophobicity (logP ~2.5) and potential blood-brain barrier permeability .
Advanced: What crystallographic techniques resolve structural ambiguities in sulfonamide derivatives?
Answer:
- SCXRD : Collect data at low temperature (100 K) using Mo-Kα radiation. Solve structures via direct methods (SHELXT) and refine with SHELXL.
- Powder XRD : Pair with Rietveld refinement for polycrystalline samples.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking). For example, the crystal structure of N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide revealed a distorted tetrahedral geometry at sulfur and key hydrogen bonds stabilizing the lattice .
Advanced: How should researchers address contradictory data in sulfonamide reactivity studies?
Answer:
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, kinetic assays).
- Control Experiments : Isolate intermediates to confirm reaction pathways.
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of divergent results.
- Literature Comparison : Reconcile findings with prior studies (e.g., solvent effects on substitution rates). For instance, discrepancies in nitro-to-cyano conversion yields may arise from trace moisture or catalyst deactivation, requiring strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
